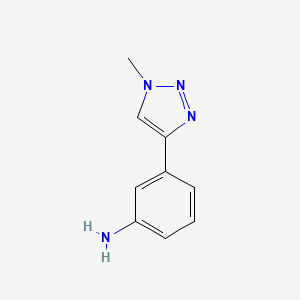

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to an aniline group, which is a phenyl group attached to an amino group . This compound is part of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of “this compound” and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring has high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Chemical Reactions Analysis

The chemical reactions involving “3-(1-methyl-1H-1H-1,2,3-triazol-4-yl)aniline” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .Scientific Research Applications

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has been widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been used as a ligand in various metal complexes, which have been studied for their potential therapeutic applications. It has also been used as a starting material in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds, which have been studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

For instance, some triazole derivatives have been reported to bind to the active site of enzymes .

Mode of Action

The nitrogen atoms (n1 and n2) of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Advantages and Limitations for Lab Experiments

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has several advantages for lab experiments. It is a relatively low-cost compound, and it is easily synthesized in a laboratory. It is also a relatively low-toxicity compound, which makes it safe to use in experiments. However, it is a relatively reactive compound, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on biological systems. Another potential direction is to investigate its potential therapeutic applications, such as its use as a ligand in metal complexes or as a starting material in organic synthesis reactions. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system, as well as its potential applications in the fields of nanotechnology and materials science.

Synthesis Methods

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 4-methyl-1H-1,2,3-triazole with aniline in the presence of a base, such as sodium hydroxide. This reaction is carried out at elevated temperatures, typically between 70-100°C. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the organic compounds. The reaction is typically complete within 1-2 hours, and yields a product with a purity of approximately 95%.

properties

IUPAC Name |

3-(1-methyltriazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWYSLAMGOKXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864363-69-8 |

Source

|

| Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/no-structure.png)